1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3OS. This compound is characterized by the presence of a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. One common method involves the reaction of 2-(trifluoromethylthio)benzaldehyde with bromine in the presence of a suitable catalyst to form the bromomethyl derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles such as hydrides or organometallic reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and trifluoromethylthio groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.
Properties
Molecular Formula |
C11H10BrF3OS |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-10(16)9-5-8(17-11(13,14)15)4-3-7(9)6-12/h3-5H,2,6H2,1H3 |
InChI Key |
KTFTUVMROHQGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
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